3-Chloro-4-ethoxybenzoyl chloride
Description
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Properties
IUPAC Name |
3-chloro-4-ethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKVJZXJNMWZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Acyl Chlorides in Contemporary Organic Synthesis
Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. nih.gov They are one of the most reactive derivatives of carboxylic acids, a property that has cemented their importance as versatile reagents in organic synthesis. nih.govnih.gov The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom, makes acyl chlorides prime candidates for nucleophilic acyl substitution reactions. nih.gov
This inherent reactivity allows for the facile synthesis of a wide array of other functional groups and compounds. For instance, they readily react with alcohols to form esters, with amines to yield amides, and with carboxylates to produce anhydrides. nih.gov This capability to form new carbon-heteroatom bonds is a cornerstone of modern synthetic chemistry, enabling the construction of the complex molecular architectures found in pharmaceuticals, polymers, and dyes. nih.gov The conversion of a relatively unreactive carboxylic acid to a highly reactive acyl chloride is a common strategy to facilitate otherwise difficult transformations.
An Overview of Halogenated and Alkoxy Substituted Benzoyl Chlorides
The reactivity and utility of benzoyl chloride can be finely tuned by the introduction of various substituents on the aromatic ring. Halogenated and alkoxy-substituted benzoyl chlorides, in particular, are a class of compounds that have found widespread use as building blocks in the synthesis of specialized chemicals.
Halogen atoms, such as chlorine, are electron-withdrawing groups that can influence the reactivity of the acyl chloride and provide a handle for further chemical modifications through cross-coupling reactions. Alkoxy groups, like the ethoxy group, are electron-donating and can also modulate the electronic properties of the molecule, in addition to affecting its solubility and other physical properties.
The combination of both halogen and alkoxy substituents on a benzoyl chloride, as seen in 3-Chloro-4-ethoxybenzoyl chloride, creates a multifunctional reagent with a unique reactivity profile. These disubstituted benzoyl chlorides are valuable intermediates in the synthesis of targeted molecules where precise control over the substitution pattern is crucial for biological activity or material properties. For example, similar structures are often employed in the synthesis of herbicides and fungicides in the agrochemical industry and in the development of new drug candidates in the pharmaceutical field.
The Emerging Research Landscape of 3 Chloro 4 Ethoxybenzoyl Chloride
Preparation from 3-Chloro-4-ethoxybenzoic Acid
The most direct and common route to this compound is through the acyl chlorination of 3-chloro-4-ethoxybenzoic acid. This transformation involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion, a fundamental reaction in organic synthesis.
Acyl Chlorination Reactions with Thionyl Chloride and Oxalyl Chloride
The conversion of carboxylic acids to acyl chlorides is frequently accomplished using chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.org Thionyl chloride is a widely used reagent for this purpose due to its affordability and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous. libretexts.orgwikipedia.org The reaction of a carboxylic acid with thionyl chloride can be performed neat or in an inert solvent. prepchem.comreddit.com For instance, the synthesis of the related 3-chloro-4-hydroxybenzoyl chloride involves refluxing the corresponding benzoic acid with an excess of thionyl chloride. prepchem.com
Oxalyl chloride is another effective reagent for acyl chlorination, often favored for its milder reaction conditions and high selectivity, although it is more expensive than thionyl chloride. wikipedia.orgwikipedia.org Similar to thionyl chloride, the byproducts of oxalyl chloride, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are volatile, which simplifies the purification of the desired acyl chloride. wikipedia.org The reaction is typically catalyzed by N,N-dimethylformamide (DMF). wikipedia.orgwikipedia.orgchemicalbook.com The catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. wikipedia.orgwikipedia.org
A general procedure for the synthesis of aryl acid chlorides using oxalyl chloride involves dissolving the aryl carboxylic acid in a solvent like dichloromethane (B109758), adding oxalyl chloride and a catalytic amount of DMF, and stirring at room temperature. chemicalbook.com The resulting acyl chloride can then be isolated by concentrating the reaction mixture under reduced pressure. chemicalbook.com
Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis
| Reagent | Formula | Byproducts | Common Catalysts | Key Advantages |
| Thionyl Chloride | SOCl₂ | SO₂, HCl | DMF, Pyridine (B92270) | Cost-effective, gaseous byproducts. libretexts.orgwikipedia.orggoogle.com |
| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | DMF | Milder conditions, high selectivity, gaseous byproducts. wikipedia.orgwikipedia.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | None typically required | Highly reactive. libretexts.org |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ | None typically required | Less vigorous than PCl₅. libretexts.org |
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing the synthesis of acyl chlorides from carboxylic acids involves careful control of reaction parameters to maximize yield and purity. Key factors include the choice of chlorinating agent, solvent, catalyst, reaction temperature, and reagent stoichiometry.
For reactions involving thionyl chloride, using a slight excess of the reagent, typically 1.2 to 1.5 molar equivalents relative to the carboxylic acid, can help ensure the complete conversion of the starting material. google.com The reaction temperature is also a critical parameter. For example, in the synthesis of o-ethoxybenzoyl chloride, the reaction with thionyl chloride is conducted at 75-85°C for 3-4 hours. google.com Using a catalyst like DMF can significantly increase the reaction rate, which might otherwise be slow. google.comyoutube.com It is also crucial to perform the reaction under anhydrous conditions, as the presence of water can hydrolyze the acyl chloride back to the carboxylic acid. researchgate.net
When using oxalyl chloride, a catalytic amount of DMF is generally sufficient to promote the reaction efficiently. chemicalbook.com The reaction is often carried out at room temperature, highlighting the milder conditions required compared to thionyl chloride. chemicalbook.com To ensure the reaction goes to completion, a small excess of oxalyl chloride, such as 1.2 equivalents, is often employed. researchgate.net
Table 2: Optimized Conditions for Ethoxybenzoyl Chloride Synthesis via Thionyl Chloride
| Parameter | Optimized Value | Rationale | Source |
| Molar Ratio (Acid:SOCl₂) | 1 : (1.2-1.5) | Ensures complete reaction of the carboxylic acid. | google.com |
| Reaction Temperature | 75-85 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | google.com |
| Reaction Time | 3-4 hours | Allows for the completion of the reaction. | google.com |
Multi-Step Synthetic Routes to Related Halogenated and Alkoxybenzoyl Chlorides
While direct chlorination of the corresponding carboxylic acid is the most straightforward approach, multi-step syntheses are often necessary for preparing more complex or specifically substituted benzoyl chlorides. These routes typically involve the construction of a substituted benzene (B151609) ring followed by the introduction or modification of the carboxyl group.
Strategies for ortho-Chlorofluorobenzene Derivatives
The synthesis of complex halogenated benzoyl chlorides can be exemplified by the preparation of precursors to antimicrobial drugs. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate, starts from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This multi-step process involves nitration, esterification, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to yield the final substituted benzoic acid, which can then be converted to its acyl chloride. semanticscholar.org This demonstrates a strategy where the desired substitution pattern is established on the aromatic ring before the final conversion to the benzoyl chloride.
Approaches for Benzaldehyde-Based Precursors
An alternative to starting from a carboxylic acid is to use a benzaldehyde (B42025) derivative as the precursor. Benzaldehydes can be converted to benzoyl chlorides through chlorination. sciencemadness.orggoogle.comorgsyn.org This method involves reacting the aromatic aldehyde with chlorine gas, often in the presence of a radical initiator or under light irradiation. google.comgoogleapis.com For example, o-chlorobenzoyl chloride can be prepared by passing chlorine gas through o-chlorobenzaldehyde at an elevated temperature. orgsyn.org
Another approach involves the partial hydrolysis of a benzotrichloride (B165768) derivative. wikipedia.orgresearchgate.net This industrial method can be catalyzed by substances like sulfuric acid or ferric chloride. chemicalbook.com Benzotrichlorides themselves are often synthesized from the corresponding toluenes via chlorination. google.comgoogle.com Furthermore, a chlorine-oxygen exchange reaction between a benzotrichloride and a carboxylic acid can also yield the desired benzoyl chloride. researchgate.net
A multi-step synthesis of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde showcases the assembly of a complex substituted aromatic aldehyde. google.com The process begins with 2-chloro-5-bromobenzoic acid, which is first converted to its acyl chloride. This intermediate then undergoes a Friedel-Crafts reaction, followed by reduction and formylation to yield the target benzaldehyde. google.com This aldehyde can then, in principle, be converted to the corresponding benzoyl chloride.
Catalytic Advancements in Acyl Chloride Synthesis
The use of catalysts is crucial for the efficient synthesis of acyl chlorides, particularly when using less reactive chlorinating agents like thionyl chloride and phosgene (B1210022). google.com N,N-disubstituted formamides, such as DMF, are the most common catalysts. google.comyoutube.com They react with the chlorinating agent to form a Vilsmeier salt, which is the actual reactive species that chlorinates the carboxylic acid. wikipedia.orggoogle.com
Other catalysts that have been employed include pyridine and ureas. google.comresearchgate.net Pyridine can be used as a base to neutralize the HCl byproduct, which can be beneficial for acid-sensitive substrates. researchgate.net In some cases, triphenylphosphine (B44618) oxide has been used as a catalyst for deoxychlorinations with thionyl chloride. youtube.com
For syntheses starting from benzotrichloride, Lewis acids such as iron trichloride, zinc chloride, and titanium tetrachloride are effective catalysts for the reaction with a carboxylic acid to produce the benzoyl chloride. researchgate.netgoogle.com These catalytic advancements aim to improve reaction rates, increase yields, and allow for milder reaction conditions, making the synthesis of acyl chlorides more efficient and sustainable.
Exploration of Metal-Catalyzed Acyl Chlorination
The conversion of carboxylic acids to acyl chlorides is traditionally achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. However, the use of metal catalysts in these reactions can offer significant advantages, including milder reaction conditions, improved yields, and enhanced selectivity. Research into the synthesis of related benzoyl chloride derivatives has highlighted the efficacy of certain metal catalysts.
One notable example involves the use of a supported rare-earth metal catalyst. In a process for preparing o-ethoxybenzoyl chloride, a compound structurally similar to the target molecule, a supported ytterbium perfluorooctanesulfonate (B1231939) [Yb(OPf)₃] was employed as a catalyst. The acyl chlorination was carried out using solid phosgene in acetone (B3395972). The use of this catalyst, in conjunction with an accelerator, resulted in a significant increase in both the yield and purity of the final product.
Another relevant metal catalyst is iron(III) chloride (FeCl₃). While often used in electrophilic aromatic substitution for ring chlorination, it has also been documented as a catalyst in the preparation of chlorinated benzoyl chlorides. For instance, in the synthesis of 3-chloro-4-fluorobenzoyl chloride from 4-fluorobenzoyl chloride, iron(III) chloride was used to catalyze the chlorination step. ncert.nic.in This suggests its potential applicability in the synthesis of this compound, where it could facilitate the chlorination of 3-chloro-4-ethoxybenzoic acid. The catalytic activity of iron(III) chloride in such reactions is attributed to its Lewis acidic nature, which activates the chlorinating agent. rsc.org
The following table summarizes the findings from a study on the synthesis of a related compound, o-ethoxybenzoyl chloride, demonstrating the impact of a metal catalyst.
Interactive Data Table: Catalytic Acyl Chlorination of o-Ethoxybenzoic Acid
| Catalyst | Chlorinating Agent | Solvent | Temperature (°C) | Purity (%) | Yield (%) |
| None | Solid Phosgene | Acetone | 50 | 95 | 86.0 |
| [Yb(OPf)₃] | Solid Phosgene | Acetone | 50 | 97 | 97.5 |
| Data derived from a patent for the synthesis of o-ethoxybenzoyl chloride, a structurally related compound. organic-chemistry.org |
Evaluation of Reaction Accelerators and Their Mechanistic Roles
Reaction accelerators, often used in catalytic or sub-stoichiometric amounts, play a crucial role in enhancing the rate of acyl chlorination. The most common accelerator for the conversion of carboxylic acids to acyl chlorides using reagents like thionyl chloride or oxalyl chloride is N,N-dimethylformamide (DMF).
The mechanistic role of DMF is well-established. It does not act merely as a solvent but as a true catalyst by reacting with the chlorinating agent to form a highly reactive intermediate known as the Vilsmeier reagent, which is an imidoyl chloride. This process is central to the acceleration of the reaction.
The formation of the Vilsmeier reagent can be depicted as follows:
Activation of the Chlorinating Agent: DMF, a nucleophilic amide, attacks the electrophilic sulfur atom of thionyl chloride (or the carbonyl carbon of oxalyl chloride).
Formation of the Imidoyl Chloride: This initial adduct rearranges with the loss of sulfur dioxide and a chloride ion (in the case of thionyl chloride) to form the electrophilic N,N-dimethylchloromethyleneiminium salt (the Vilsmeier reagent).
Acyl Chloride Formation: The carboxylic acid then reacts with the Vilsmeier reagent. The oxygen of the carboxylic acid attacks the electrophilic carbon of the iminium salt. This is followed by the collapse of the tetrahedral intermediate, which releases the acyl chloride and regenerates the DMF catalyst.
The use of DMF as an accelerator has been shown to be effective in the synthesis of various benzoyl chloride derivatives. For example, in the preparation of o-ethoxybenzoyl chloride, the addition of a small amount of DMF was found to significantly promote the acyl chlorination reaction with solid phosgene. organic-chemistry.org The catalytic cycle ensures that only a small amount of the accelerator is required to achieve a high conversion rate.
The table below illustrates the effect of adding DMF as an accelerator in the synthesis of o-ethoxybenzoyl chloride.
Interactive Data Table: Effect of DMF as a Reaction Accelerator
| Reaction | Reagents | Accelerator | Conditions | Outcome |
| Acyl Chlorination | o-Ethoxybenzoic acid, Solid Phosgene | None | Acetone, 50°C | Slower reaction, lower yield |
| Acyl Chlorination | o-Ethoxybenzoic acid, Solid Phosgene | DMF (catalytic) | Acetone, 50°C | Faster reaction, higher yield and purity |
| Qualitative data derived from a patent for the synthesis of a structurally related compound. organic-chemistry.org |
Nucleophilic Substitution Reactions at the Acyl Carbon
This compound, as a derivative of a carboxylic acid, readily undergoes nucleophilic substitution reactions at the acyl carbon. The chlorine atom, being a good leaving group, is displaced by a variety of nucleophiles.
Formation of Carboxylic Esters with Alcohols
The reaction between this compound and alcohols results in the formation of carboxylic esters. This reaction, a type of nucleophilic acyl substitution, proceeds readily. chemguide.co.ukyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton to form the ester and hydrogen chloride. chemguide.co.ukyoutube.com
For instance, the reaction with ethanol (B145695) would yield ethyl 3-chloro-4-ethoxybenzoate. This process is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
A general scheme for this esterification is as follows:
Reaction of this compound with an alcohol (R-OH) to form an ester.
This reaction is a fundamental transformation in organic synthesis, allowing for the introduction of the 3-chloro-4-ethoxybenzoyl moiety into various molecules.
Amide Bond Formation with Amines
Similar to the reaction with alcohols, this compound reacts with primary and secondary amines to form amides. commonorganicchemistry.comchemguide.co.uk This reaction is also a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon. chemguide.co.uk The reaction is generally rapid and exothermic. hud.ac.uk
The synthesis of N-substituted amides is a common application of this reaction. For example, reacting this compound with a primary amine (R-NH2) yields an N-substituted 3-chloro-4-ethoxybenzamide. chemguide.co.uk The use of a base is also standard in these reactions to scavenge the HCl produced. commonorganicchemistry.com
An example is the synthesis of 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide. chemicalbook.com Another documented synthesis is that of 3-chloro-4-ethoxy-N-(pyridin-2-yl)benzamide, which involves the reaction of this compound with 2-aminopyridine.
| Reactant 1 | Reactant 2 | Product |
| This compound | Pyridin-3-ylmethylamine | 3-chloro-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide chemicalbook.com |
| This compound | 2-Aminopyridine | 3-chloro-4-ethoxy-N-(pyridin-2-yl)benzamide |
Reactions with Thiocyanates to Yield Isothiocyanate Derivatives
This compound can react with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), to form 3-chloro-4-ethoxybenzoyl isothiocyanate. chemicalbook.com This reaction involves the displacement of the chloride ion by the thiocyanate nucleophile. The reaction is often carried out in a suitable solvent like acetone or dichloromethane. chemicalbook.com The resulting acyl isothiocyanate is a versatile intermediate that can be used to synthesize various heterocyclic compounds and other derivatives. For example, it can further react with amines to form N-substituted thioureas, such as 3-chloro-4-ethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide. a2bchem.com
Hydrolytic Stability and Pathways of Acyl Chlorides
Acyl chlorides, including this compound, are generally susceptible to hydrolysis. In the presence of water, they react to form the corresponding carboxylic acid, in this case, 3-chloro-4-ethoxybenzoic acid, and hydrochloric acid. This reaction is a nucleophilic acyl substitution where water acts as the nucleophile. The reaction is typically rapid and exothermic. Due to this reactivity, this compound must be handled in anhydrous conditions to prevent its decomposition.
Reduction Pathways of the Acyl Chloride Moiety
The acyl chloride functional group in this compound can be reduced to an aldehyde or an alcohol. The reduction to an aldehyde can be achieved using specific reducing agents that are not strong enough to reduce the aldehyde further to an alcohol. A common method for this transformation is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline).
Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), will reduce the acyl chloride directly to the corresponding primary alcohol, 3-chloro-4-ethoxybenzyl alcohol. This reaction proceeds via the intermediate aldehyde, which is immediately reduced further.
Electrophilic Nature of the Benzoyl Chloride Functional Group
The benzoyl chloride functional group is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. The chlorine atom, being a good leaving group, further enhances the reactivity of the acyl chloride towards nucleophiles. This inherent electrophilicity is the basis for the various nucleophilic substitution reactions discussed previously, making benzoyl chlorides valuable reagents in organic synthesis for introducing a benzoyl group into a molecule. google.com
Synthetic Applications As a Key Organic Intermediate
Role in Medicinal Chemistry Research and Drug Precursor Synthesis
The utility of 3-chloro-4-ethoxybenzoyl chloride in medicinal chemistry is extensive. It serves as a foundational component in the development of new therapeutic agents, contributing to the synthesis of various biologically active molecules.
Building Blocks for Complex Drug Molecular Structures
The chemical reactivity of this compound makes it an essential building block in the synthesis of complex drug molecules. The acyl chloride functional group readily undergoes reactions with nucleophiles like amines and alcohols, allowing for the introduction of the 3-chloro-4-ethoxyphenyl moiety into a larger molecular framework. This process is fundamental in creating new chemical entities with the potential for therapeutic applications. The presence of the chlorine atom and the ethoxy group on the benzene (B151609) ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug compound. The chlorine atom, for instance, can alter the electronic properties of the molecule and participate in halogen bonding, which can be beneficial for protein-ligand interactions. chemrxiv.org
Synthesis of Thiazolium Salt Derivatives for Biological Evaluation
Thiazolium salts are a class of heterocyclic compounds with a range of biological activities. The synthesis of novel thiazolium salt derivatives often involves the use of versatile building blocks like this compound. While direct synthesis of thiazolium salts using this specific benzoyl chloride is not explicitly detailed in the provided information, the general synthesis of thiazolium salts involves the reaction of N-monosubstituted thioamides with α-halocarbonyl compounds. researchgate.net The resulting thiazolium salts can be further modified, and the incorporation of a substituted benzoyl group, such as the one derived from this compound, could lead to new derivatives for biological evaluation.
Development of Thiourea (B124793) and Acylthiourea Compounds with Potential Bioactivity
Thiourea and its acyl derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. nih.gov this compound is a key reactant in the synthesis of novel acylthiourea compounds. For example, it can be reacted with potassium thiocyanate (B1210189) to form an in-situ benzoyl isothiocyanate, which then reacts with an appropriate amine to yield the desired N,N'-disubstituted acylthiourea. nih.gov One such compound, N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, has been synthesized and its structure elucidated. nih.gov The synthesis of S-acyl isothioureas has also been explored, where thiourea reacts with acyl chlorides, including those with diverse aryl substituents, to form S-acylated products. thieme-connect.de These synthetic strategies open avenues for creating a library of thiourea and acylthiourea derivatives for screening and identifying new bioactive compounds.
Intermediacy in the Synthesis of 5-Fluorouracil (B62378) Derivatives
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent. To enhance its efficacy and overcome resistance, various derivatives have been synthesized. This compound serves as an intermediate in the creation of novel 5-fluorouracil derivatives. Specifically, it is a precursor to 1-(3-Chloro-4-ethoxybenzyl)-5-fluorouracil. chemicalbook.comuni.lu This derivative incorporates the 3-chloro-4-ethoxyphenyl group, which can modulate the biological properties of the parent drug.
Application in Novel Carbonic Anhydrase Inhibitor Design
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and cancer. nih.gov The design of novel carbonic anhydrase inhibitors often involves the incorporation of specific chemical moieties to achieve high affinity and selectivity for different CA isoforms. While the direct use of this compound in the provided studies on carbonic anhydrase inhibitors is not explicitly mentioned, the synthesis of other CA inhibitors involves reacting substituted benzoyl chlorides with appropriate scaffolds. nih.govmdpi.com The structural features of this compound make it a plausible candidate for use as a building block in the design of new CA inhibitors, where the substituted phenyl ring could interact with the enzyme's active site.
Precursor in Phthalazine (B143731) Derivative Synthesis for Anticonvulsant Activity
Phthalazine derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. Research in this area has led to the design and synthesis of new 6-substituted- nih.govnih.govnih.govtriazolo3,4-aphthalazine derivatives. nih.gov Although the provided information does not directly link this compound to the synthesis of these specific phthalazine derivatives, the general synthetic strategies for such heterocyclic systems often rely on versatile benzoyl chloride precursors to introduce substituted aryl moieties. The structural characteristics of the 3-chloro-4-ethoxyphenyl group could be beneficial in exploring new phthalazine-based anticonvulsant agents.
Precursor for Agrochemical and Pesticide Synthesis
Substituted benzoyl chlorides are crucial intermediates in the production of a wide array of agrochemicals. vynova-group.com Their utility stems from the ability of the acyl chloride group to react with various nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. These resulting structures are often the core of biologically active molecules.
The general class of chloro-benzoyl chlorides serves as key intermediates in the preparation of certain fungicides and herbicides. google.com For instance, derivatives of benzoyl chloride are used in the synthesis of specific fungicidal benzophenones and other crop protection agents. vynova-group.com The presence of the chloro and ethoxy groups on the aromatic ring of this compound can influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. While specific public domain examples detailing the synthesis of a commercial pesticide directly from this compound are not prevalent, its structural motifs are found in complex bioactive molecules. The synthesis of anthelmintics like rafoxanide, for example, involves the formation of an amide linkage between a substituted aniline (B41778) and a salicylic (B10762653) acid derivative, a reaction pathway for which this compound is an ideal starting component for creating analogous structures. nih.gov
Development of Specialty Organic Chemicals and Fine Chemicals
In the realm of fine and specialty chemicals, this compound functions as a versatile reagent for introducing the 3-chloro-4-ethoxybenzoyl group into various molecules. This process is fundamental in multi-step syntheses of complex organic targets, including active pharmaceutical ingredients (APIs) and performance chemicals. Benzoyl chloride and its derivatives are recognized as important building blocks in the pharmaceutical industry. vynova-group.com
The reactivity of the acyl chloride allows for the straightforward formation of esters and amides. This is particularly valuable in creating libraries of compounds for screening purposes or for the targeted synthesis of molecules with specific electronic and steric properties conferred by the substituted phenyl ring. The synthesis of complex molecules often relies on such robust and high-yielding coupling reactions. For example, the creation of N-substituted benzamides is a common strategy in medicinal chemistry, and this compound provides a direct route to such compounds. nih.gov
| Reagent Type | Product Class |
| Alcohols (R-OH) | Esters |
| Amines (R-NH₂) | Amides |
| Carboxylic Acids (R-COOH) | Anhydrides |
Potential in Advanced Materials Science Applications, such as Polymer Light-Emitting Diodes
The application of benzoyl chloride derivatives extends into materials science, where they can be used as monomers or modifying agents in the synthesis of polymers and other advanced materials. vynova-group.com Benzoyl chloride itself is a precursor to benzoyl peroxide, a widely used initiator in polymerization reactions. vynova-group.com Furthermore, derivatives are employed to produce UV-stabilizers, which are critical additives in many polymer formulations. vynova-group.com
While direct research outlining the incorporation of this compound into Polymer Light-Emitting Diodes (PLEDs) is not prominent in publicly available literature, its potential can be inferred from the general principles of materials synthesis. The development of organic electronic materials, including those for PLEDs, often involves the synthesis of polymers with specific functionalities to control their electronic and optical properties. Acyl chlorides are used to connect different aromatic building blocks to create conjugated polymers or to add functional side chains. The 3-chloro-4-ethoxybenzoyl moiety could potentially be used to modify the properties of a polymer, such as its solubility, film-forming capability, and energy levels, which are critical parameters for PLED performance. Chemical suppliers offer a variety of building blocks for organic electronics, including various aryl chlorides and ethers, underscoring the importance of such functionalized aromatics in the field. chemscene.com
Derivatization Strategies and Methodologies
Acylation Reactions for Molecular Modification
The primary reactivity of 3-chloro-4-ethoxybenzoyl chloride lies in its powerful acylating ability. The electron-withdrawing nature of the carbonyl group's chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to introduce the 3-chloro-4-ethoxybenzoyl moiety onto various molecules, thereby modifying their properties.
One of the most common applications of acyl chlorides is the synthesis of amides and esters. The reaction with primary and secondary amines proceeds readily to form the corresponding N-substituted amides. nih.govresearchgate.net This reaction is typically rapid and can often be carried out at room temperature. acs.org For instance, in a manner analogous to other benzoyl chlorides, this compound is expected to react with a range of amines to yield amide derivatives. A relevant example is the synthesis of benzoyl amides using a similarly substituted benzoyl chloride, 2-chloro-4-ethoxy-3,5-dimethoxybenzoyl chloride, which readily reacts with enaminones after deprotonation with a base like sodium hydride to form the corresponding benzoyl amides in good yields. nih.gov This highlights the utility of such substituted benzoyl chlorides in constructing complex amide structures.
Similarly, this compound can be used to synthesize esters through reaction with alcohols and phenols. chemguide.co.uk The esterification of phenols with benzoyl chlorides is a well-established method. libretexts.org To enhance the reaction rate, the phenol (B47542) is often first converted to its more nucleophilic phenoxide salt by treatment with a base such as sodium hydroxide. chemguide.co.uklibretexts.org
The table below summarizes the types of acylation reactions that this compound can undergo.
| Nucleophile | Product | General Reaction Conditions |
| Primary Amines (R-NH₂) | N-Substituted Amides | Typically at room temperature in a suitable solvent. |
| Secondary Amines (R₂NH) | N,N-Disubstituted Amides | Often requires slightly more forcing conditions than primary amines. |
| Alcohols (R-OH) | Esters | Can be slow; often requires a catalyst or conversion of the alcohol to an alkoxide. |
| Phenols (Ar-OH) | Phenyl Esters | Reaction is often facilitated by converting the phenol to a phenoxide salt with a base. chemguide.co.uklibretexts.org |
Formation of Diverse Chemical Scaffolds through Cross-Coupling or Cyclization
Beyond its use as an acylating agent, the aryl chloride moiety of this compound opens up possibilities for its use in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from simpler precursors. While specific examples detailing the use of this compound in such reactions are not prevalent in the reviewed literature, the presence of the aryl chloride functional group suggests its potential as a substrate in several key cross-coupling methodologies.
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. youtube.comprinceton.edunih.gov Aryl chlorides are known to participate in Suzuki-Miyaura couplings, although they are generally less reactive than aryl bromides or iodides and may require more specialized catalytic systems. nih.govsigmaaldrich.com The coupling of this compound with a suitable boronic acid could lead to the formation of biaryl ketones, which are important structural motifs in many biologically active molecules.
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction between an unsaturated halide and an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.govnih.gov As an aryl chloride, this compound could potentially be coupled with various alkenes to introduce a vinyl group onto the aromatic ring, leading to the formation of substituted stilbene-like structures.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. jk-sci.comlibretexts.orgorganic-chemistry.org The use of this compound in a Sonogashira coupling would result in the formation of an aryl alkyne, a versatile building block for the synthesis of more complex heterocyclic and polycyclic aromatic compounds.
The potential applications of this compound in these cross-coupling reactions are summarized in the table below.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Scaffold |
| Suzuki-Miyaura | Boronic Acid/Ester | Biaryl Ketones |
| Heck | Alkene | Substituted Stilbenes |
| Sonogashira | Terminal Alkyne | Aryl Alkynes |
Furthermore, intramolecular cyclization of derivatives of this compound could provide access to various heterocyclic scaffolds. For example, a derivative containing a suitably positioned nucleophile could undergo an intramolecular cyclization to form a benzofuran (B130515) or other fused ring systems. researchgate.netnih.govorganic-chemistry.org
Application in Analytical Sample Derivatization for Enhanced Detection
In analytical chemistry, particularly in chromatography, derivatization is a common strategy to improve the detectability and chromatographic behavior of analytes. Benzoyl chloride and its derivatives are frequently used as derivatizing agents for this purpose. umich.edunih.govchromatographyonline.com The introduction of the benzoyl group can increase the molar absorptivity of an analyte for UV detection, enhance its fluorescence quantum yield for fluorescence detection, or improve its ionization efficiency for mass spectrometry (MS) detection. umich.edunih.gov
The use of this compound as a derivatizing agent would introduce a hydrophobic moiety with a specific mass and fragmentation pattern, which can be advantageous for several reasons:
Improved Chromatographic Retention: For polar analytes that are poorly retained on reversed-phase high-performance liquid chromatography (HPLC) columns, derivatization with the relatively nonpolar 3-chloro-4-ethoxybenzoyl group would increase their hydrophobicity and, consequently, their retention time, allowing for better separation from other sample components. umich.edu
Enhanced Mass Spectrometric Detection: In liquid chromatography-mass spectrometry (LC-MS), the benzoyl group can enhance the ionization efficiency of the analyte. umich.edunih.govchromatographyonline.com Furthermore, the specific isotopic pattern of the chlorine atom in the 3-chloro-4-ethoxybenzoyl derivative can aid in its identification and confirmation. The predictable fragmentation of the derivative in tandem mass spectrometry (MS/MS) can be used for selective and sensitive quantification. nih.gov
Improved Gas Chromatographic Properties: For analysis by gas chromatography (GC), derivatization is often necessary to increase the volatility and thermal stability of polar analytes containing functional groups like hydroxyl and amine groups. Esterification or amidation with this compound would produce more volatile derivatives suitable for GC analysis. rsc.org
While specific application data for this compound as a derivatizing agent is not widely published, the principles of benzoyl chloride derivatization are well-established. The table below outlines the potential benefits of using this compound for the derivatization of different classes of analytes.
| Analyte Functional Group | Derivatization Product | Potential Analytical Advantages |
| Primary/Secondary Amines | Amide | Increased retention in RP-HPLC, enhanced MS signal, improved volatility for GC. umich.edunih.gov |
| Phenols | Phenyl Ester | Increased retention in RP-HPLC, enhanced MS signal, improved volatility for GC. umich.edu |
| Alcohols | Ester | Increased retention in RP-HPLC, improved volatility for GC. rsc.org |
The derivatization of amino acids with chiral derivatizing agents is also a common technique for their enantioseparation by chromatography. nih.govnih.govresearchgate.net While not a chiral molecule itself, derivatives of this compound could potentially be used in conjunction with chiral chromatography columns for such separations.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within a molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For instance, the ¹H NMR spectrum of a related compound, 3'-Chloro-4'-methoxyacetophenone, which shares the 3-chloro-4-alkoxy substitution pattern on the benzene (B151609) ring, provides valuable insights. The aromatic protons in such a system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The ethoxy group protons would exhibit a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, shifted downfield due to the adjacent oxygen atom.
Table 1: Predicted ¹H NMR Data for 3-Chloro-4-ethoxybenzoyl chloride
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred from |
| Aromatic H | ~7.8-8.1 | Doublet | Analysis of substituted benzoyl chlorides |
| Aromatic H | ~7.6-7.9 | Doublet of doublets | Analysis of substituted benzoyl chlorides |
| Aromatic H | ~7.0-7.2 | Doublet | Analysis of substituted benzoyl chlorides |
| Methylene (-OCH₂CH₃) | ~4.1-4.3 | Quartet | Data for ethoxy-containing compounds |
| Methyl (-OCH₂CH₃) | ~1.4-1.6 | Triplet | Data for ethoxy-containing compounds |
This table is predictive and based on the analysis of related compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The carbonyl carbon of the benzoyl chloride group is expected to have a characteristic chemical shift in the downfield region, typically around 165-175 ppm. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the chloro and ethoxy substituents. The carbons of the ethoxy group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1750-1790 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride functional group. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ethoxy group would likely appear in the 1200-1300 cm⁻¹ range. The C-Cl bond stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Inferred from |
| C=O (Acyl Chloride) | 1750 - 1790 | Stretch | Data for benzoyl chlorides nist.govchemicalbook.com |
| C-H (Aromatic) | 3000 - 3100 | Stretch | General IR data for aromatic compounds |
| C=C (Aromatic) | 1450 - 1600 | Stretch | General IR data for aromatic compounds |
| C-O (Ether) | 1200 - 1300 | Stretch | Data for aryl ethers |
| C-Cl | 600 - 800 | Stretch | General IR data for chloroaromatics |
This table is predictive and based on the analysis of related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic M⁺ and M+2 isotopic pattern, with a relative intensity ratio of approximately 3:1.
The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of the chlorine radical from the acyl chloride group to form the corresponding acylium ion. Further fragmentation of the ethoxy group and the aromatic ring would also be observed.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Significance |
| 218/220 | [C₉H₈³⁵Cl³⁵ClO₂]⁺ / [C₉H₈³⁵Cl³⁷ClO₂]⁺ | Molecular ion peaks (M⁺, M+2) |
| 183 | [C₉H₈³⁵ClO₂]⁺ | Loss of Cl from the acyl chloride |
| 155 | [C₇H₄³⁵ClO]⁺ | Loss of the ethoxy group |
| 127 | [C₆H₄Cl]⁺ | Further fragmentation of the aromatic ring |
This table is predictive and based on general fragmentation patterns of benzoyl chlorides.
X-ray Diffraction (XRD) for Single-Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about the crystal packing. To date, no single-crystal X-ray diffraction data for this compound has been reported in the surveyed literature. However, analysis of crystal structures of related benzoyl chloride derivatives would suggest that the molecule is likely to be largely planar, with the acyl chloride group potentially showing some torsional angle with respect to the benzene ring. The crystal packing would be influenced by intermolecular interactions such as C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.
Emerging Trends and Future Research Perspectives
Integration of Green Chemistry Principles in Synthetic Routes
The synthesis of acyl chlorides, including 3-Chloro-4-ethoxybenzoyl chloride, has traditionally relied on methods that are effective but often involve hazardous reagents and generate significant waste. The application of the 12 Principles of Green Chemistry offers a framework to redesign these synthetic routes for improved environmental performance. acs.org
A primary goal is the prevention of waste, which is prioritized over treatment. acs.org Traditional syntheses of benzoyl chlorides often employ stoichiometric amounts of chlorinating agents like thionyl chloride or oxalyl chloride. These reactions, while high-yielding, produce corrosive byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) or carbon monoxide (CO) and carbon dioxide (CO₂), contributing to a high E-Factor (kg of waste per kg of product) and low atom economy.
Future research will focus on alternative, greener synthetic strategies. This includes exploring solid-supported reagents or developing processes that minimize the use of hazardous solvents. The choice of solvent is critical, as they often account for the largest mass component in a reaction. Shifting from chlorinated solvents like dichloromethane (B109758) to more benign alternatives or even solvent-free conditions represents a significant green improvement. researchgate.net
Key Green Chemistry Metrics for Evaluating Synthetic Routes
| Metric | Description | Green Chemistry Goal |
|---|---|---|
| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final desired product. | Maximize atom economy to reduce waste at the atomic level. acs.org |
| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimize the E-Factor; an ideal value is 0. gcande.org |
| Process Mass Intensity (PMI) | The total mass used in a process (water, solvents, reagents) divided by the mass of the active product. | Reduce PMI by minimizing the use of all materials. acs.org |
| Hazard Reduction | Designing chemical products and processes to be less hazardous to human health and the environment. | Use and generate substances with little to no toxicity. youtube.com |
By applying these principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint from cradle to gate.
Development of Novel Catalytic Systems for Efficient Transformations
Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient and less waste-intensive than stoichiometric reactions. acs.org The development of novel catalytic systems is a major research frontier for the synthesis and subsequent transformations of this compound.
Current research aims to replace traditional chlorinating agents with catalytic systems that can utilize safer and more atom-economical chlorine sources. For instance, processes that can catalytically generate the acyl chloride from the corresponding carboxylic acid using a recyclable catalyst would represent a significant advancement. This approach not only minimizes waste but can also lead to milder reaction conditions, thereby saving energy.
Furthermore, catalysis plays a crucial role in the downstream applications of this compound. As a key building block, it is used in acylation reactions to create more complex molecules. The development of highly selective and active catalysts for these transformations is critical. This could involve:
Homogeneous Catalysis: Designing organometallic or organic catalysts that can facilitate acylation reactions with high turnover numbers and selectivity under mild conditions.
Heterogeneous Catalysis: Developing solid-supported catalysts (e.g., zeolites, functionalized polymers) that can be easily separated from the reaction mixture and recycled, simplifying purification processes and reducing waste.
Biocatalysis: Employing enzymes or whole-cell systems to perform transformations, offering unparalleled selectivity and operating in environmentally friendly aqueous media.
The use of catalytic amounts of a copper(I) salt in the synthesis of related benzimidazole (B57391) structures highlights the potential for metal-catalyzed reactions to construct complex molecular frameworks efficiently. wikipedia.org Future research could explore similar catalytic strategies for both the synthesis and derivatization of this compound.
Exploration of this compound in Emerging Chemical Technologies
The unique substitution pattern of this compound—featuring a reactive acyl chloride group, a chloro substituent, and an ethoxy group—makes it a valuable intermediate for a range of chemical products. Its potential is being explored in several emerging technological areas.
Pharmaceuticals and Agrochemicals: Analogues of this compound are known intermediates in the synthesis of biologically active molecules. For example, 3-chloro-4-methoxybenzoyl chloride is used in synthesizing potent ligands for the estrogen β-receptor and anti-tubercular agents. chemicalbook.com Similarly, 3-chlorobenzoyl chloride is a precursor for herbicides. innospk.com Research is likely to focus on using this compound to develop new candidates for pharmaceuticals and agrochemicals, where the specific ethoxy and chloro substitution can tune the molecule's biological activity, solubility, and metabolic stability.
Advanced Materials: The reactivity of the acyl chloride group allows for its incorporation into polymers and other materials. It can be used to synthesize specialty polyamides or polyesters with tailored properties such as thermal stability, flame retardancy (due to the chlorine atom), and specific optical properties. Exploration in the field of liquid crystals or organic light-emitting diodes (OLEDs) is another potential avenue, where the rigid aromatic core can be functionalized to create materials with desired electronic and physical characteristics.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The synthesis of acyl chlorides, which can be hazardous on a large scale in batch reactors, is well-suited for flow chemistry. Future work will likely involve developing continuous processes for both the production of this compound and its subsequent use in multi-step syntheses, enabling safer and more efficient manufacturing of fine chemicals and active pharmaceutical ingredients.
Advanced Computational Design for Predictive Synthesis and Application
Advanced computational chemistry is becoming an indispensable tool in modern chemical research, enabling the design and optimization of synthetic routes and the prediction of molecular properties before a single experiment is performed.
Predictive Synthesis: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms for the synthesis of this compound. By calculating transition state energies and reaction profiles, chemists can predict the feasibility of a proposed synthetic route, identify potential byproducts, and understand the role of a catalyst. This predictive power can significantly accelerate the development of more efficient and greener synthetic processes, reducing the number of experiments required and saving time and resources.
Catalyst Design: Computational screening can be employed to design and identify optimal catalysts for the transformations involving this compound. By modeling the interaction between the substrate, the catalyst, and the reagents, researchers can predict catalytic activity and selectivity. This in-silico approach allows for the rapid evaluation of a large number of potential catalysts, focusing experimental efforts on the most promising candidates.
Application-Oriented Design: For its application in pharmaceuticals or materials science, computational tools can predict the properties of molecules derived from this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can predict the biological activity of potential drug candidates. Similarly, molecular dynamics simulations can be used to predict the bulk properties of polymers or other materials incorporating this structural unit. This predictive capability guides the synthesis of new compounds with a higher probability of possessing the desired functional properties.
Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈Cl₂O₂ | PubChem nih.gov |
| Molecular Weight | 219.06 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 3-Chloro-4-ethoxybenzoyl chloride in laboratory settings?
- Methodological Answer : Always use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood with adequate ventilation to avoid inhalation. In case of skin exposure, immediately wash with soap and water for 15 minutes and remove contaminated clothing . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Store in a locked, cool, dry area away from incompatible substances like water or bases .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : A typical route involves chlorination of 4-ethoxybenzoic acid using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst under anhydrous conditions at 40–60°C. The reaction mixture is then distilled under reduced pressure (20–30 mmHg) to isolate the product. Alternative methods may use thionyl chloride (SOCl₂) for acyl chloride formation, but this requires strict moisture control .
Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy (–OCH₂CH₃) and chloro substituents. The carbonyl (C=O) peak appears at ~170 ppm in ¹³C NMR.
- IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C–Cl stretch).
- Mass Spectrometry : Molecular ion peak at m/z 218.6 (C₉H₈Cl₂O₂) with fragmentation patterns matching the acyl chloride structure .
Q. What are the best practices for the disposal of this compound waste?
- Methodological Answer : Neutralize small quantities with cold sodium bicarbonate (NaHCO₃) in an ice bath, then dilute with water. Collect residual waste in labeled containers for incineration by licensed facilities. Follow OSHA and REACH guidelines for documentation and reporting .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
- Methodological Answer : By-products like dichlorinated derivatives can be minimized by:
- Controlling chlorine gas flow rate (0.5–1.0 L/min) to avoid excess chlorination.
- Using a catalytic amount of FeCl₃ (5–10 mol%) at 50°C.
- Monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1) and quenching immediately after starting material depletion .
Q. How do variations in substituent groups (e.g., ethoxy vs. methyl) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-donating ethoxy group (–OCH₂CH₃) activates the aromatic ring, increasing electrophilicity at the carbonyl carbon compared to methyl substituents. This enhances reactivity toward nucleophiles (e.g., amines in amide synthesis). Kinetic studies using Hammett parameters (σ⁺) can quantify this effect .
Q. What strategies resolve contradictions between theoretical and experimental spectral data?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques like COSY or HSQC to assign proton-carbon correlations. X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous chlorobenzamide derivatives . Cross-validate mass spectrometry data with high-resolution (HRMS) or GC-MS to rule out impurities .
Q. What methodologies analyze the compound’s stability under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify hydrolyzed products (e.g., 3-chloro-4-ethoxybenzoic acid). Argon purging and desiccants (silica gel) improve shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
